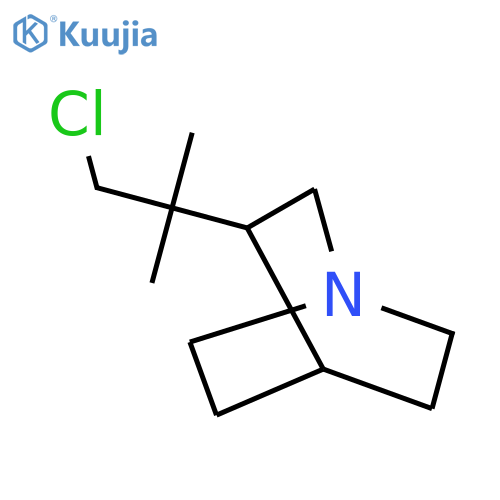

Cas no 2138371-57-8 (3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane)

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane 化学的及び物理的性質

名前と識別子

-

- 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane

- EN300-1132404

- 2138371-57-8

- 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane

-

- インチ: 1S/C11H20ClN/c1-11(2,8-12)10-7-13-5-3-9(10)4-6-13/h9-10H,3-8H2,1-2H3

- InChIKey: AUJVRZFOEJIOCK-UHFFFAOYSA-N

- ほほえんだ: ClCC(C)(C)C1CN2CCC1CC2

計算された属性

- せいみつぶんしりょう: 201.1284273g/mol

- どういたいしつりょう: 201.1284273g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 3.2Ų

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132404-5g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 5g |

$2485.0 | 2023-10-26 | |

| Enamine | EN300-1132404-10g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 10g |

$3683.0 | 2023-10-26 | |

| Enamine | EN300-1132404-0.5g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 0.5g |

$823.0 | 2023-10-26 | |

| Enamine | EN300-1132404-0.05g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 0.05g |

$719.0 | 2023-10-26 | |

| Enamine | EN300-1132404-0.1g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 0.1g |

$755.0 | 2023-10-26 | |

| Enamine | EN300-1132404-1.0g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1132404-2.5g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 2.5g |

$1680.0 | 2023-10-26 | |

| Enamine | EN300-1132404-0.25g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 0.25g |

$789.0 | 2023-10-26 | |

| Enamine | EN300-1132404-1g |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane |

2138371-57-8 | 95% | 1g |

$857.0 | 2023-10-26 |

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octaneに関する追加情報

Professional Introduction to Compound with CAS No. 2138371-57-8 and Product Name: 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane

The compound with the CAS number 2138371-57-8 and the product name 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores for therapeutic applications. This bicyclic azide derivative has garnered considerable attention due to its unique structural framework and potential biological activities, which make it a promising candidate for further investigation in drug discovery.

The molecular structure of 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane features a highly strained bicyclic system, which is a common motif in bioactive molecules due to its ability to accommodate conformational flexibility and interact favorably with biological targets. The presence of an azide group at the 1-position introduces a reactive site that can be exploited for various chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

Recent studies have highlighted the importance of azabicycloalkanes in medicinal chemistry, particularly for their role as scaffolds in the development of central nervous system (CNS) drugs. The rigid bicyclic core of 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane provides a stable platform for further functionalization, while the azide moiety offers a versatile handle for conjugation reactions. These features make it an attractive starting point for designing molecules with potential applications in neurology and other therapeutic areas.

One of the most compelling aspects of this compound is its potential to serve as a precursor for the development of novel bioactive agents. The combination of a strained bicyclic system and an azide group allows for diverse chemical transformations, including cycloaddition reactions, which are widely used in organic synthesis and drug discovery. For instance, the azide group can undergo [3+2] cycloadditions with alkynes to form tetrazoles, or participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to introduce specific functionalities at predefined positions within the molecule.

The bicyclo[2.2.2]octane core is particularly interesting because it mimics natural products such as podophyllotoxin, which has been extensively studied for its antitumor properties. By incorporating this motif into synthetic molecules, researchers can leverage its known biological activity while introducing new functional groups to modulate potency and selectivity. The chloro and methyl substituents on the propyl side chain further enhance the compound's structural diversity, providing additional opportunities for fine-tuning its pharmacological profile.

In terms of synthetic accessibility, 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane can be synthesized through multi-step organic transformations starting from readily available precursors. The synthesis typically involves ring-closing metathesis (RCM) or other cyclization strategies to construct the bicyclic framework, followed by functionalization steps to introduce the azide group and other desired substituents. Advances in catalytic methods have made these processes more efficient and scalable, facilitating further exploration of this compound's potential.

From a computational chemistry perspective, virtual screening techniques have been employed to identify promising derivatives of 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane based on their predicted binding affinities to various biological targets. Molecular docking studies have revealed that this compound can interact with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, simulations have shown that modifications to the substituents can significantly alter binding modes and improve target specificity.

The pharmaceutical industry has shown increasing interest in developing small-molecule drugs with novel scaffolds to overcome resistance mechanisms and improve therapeutic outcomes. 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane exemplifies how structural innovation can lead to new pharmacological entities with unique properties. Its combination of structural rigidity, reactivity, and synthetic tractability makes it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.

Future research directions may focus on exploring the pharmacological activity of this compound and its derivatives using both in vitro and in vivo models. Preclinical studies could investigate its potential as an anti-inflammatory agent or as a lead compound for CNS disorders by evaluating its efficacy and safety profiles in relevant disease models. Additionally, green chemistry approaches may be employed to optimize synthetic routes, reducing environmental impact while maintaining high yields and purity standards.

In conclusion, 3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo[2.2.2]octane represents a significant contribution to the field of medicinal chemistry due to its unique structural features and potential biological activities. Its strained bicyclic core combined with an azide group provides a versatile platform for drug discovery, offering opportunities for diverse chemical modifications and functionalization strategies. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of innovative therapeutic agents.

2138371-57-8 (3-(1-chloro-2-methylpropan-2-yl)-1-azabicyclo2.2.2octane) 関連製品

- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)

- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)

- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)

- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)

- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)

- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)